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Compound of Interest

3-(Dimethylamino)-1,2-
Compound Name:
propanediol

Cat. No. B052021

Spectroscopic Analysis of 3-
(Dimethylamino)-1,2-propanediol: A Technical
Guide

This guide provides an in-depth analysis of the spectroscopic data for 3-(Dimethylamino)-1,2-
propanediol, a key intermediate in various chemical syntheses. The document is intended for
researchers, scientists, and professionals in the field of drug development and chemical
analysis, offering a comprehensive overview of its nuclear magnetic resonance (NMR), infrared
(IR), and mass spectrometry (MS) characteristics.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the *H NMR, 13C NMR,
IR, and mass spectroscopic analysis of 3-(Dimethylamino)-1,2-propanediol.

Table 1: *H NMR Data (400 MHz, CDCIs)
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Chemical Shift (8)

Multiplicity Integration Assignment
ppm
4.80 brs 2H -OH
3.79 m 1H CH(OH)
3.62 dd 1H CHz(OH)
3.49 dd 1H CHz(OH)
2.49 dd 1H CHz2N
2.28 s 6H N(CH3)2
2.24 dd 1H CH2N

Data sourced from publicly available spectral databases.

Table 2: **C NMR Data (CDClz)

Chemical Shift (8) ppm Assignment
70.5 CH(OH)

65.1 CH2(OH)
62.8 CHz2N

45.8 N(CHs)2

Data sourced from publicly available spectral databases.

Table 3: Infrared (IR) Spectroscopy Data
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Wavenumber (cm~?) Intensity Assignment

3600-3200 Strong, Broad O-H stretch (alcohol)
2950-2850 Medium-Strong C-H stretch (alkane)
1470-1450 Medium C-H bend (alkane)
1250-1020 Medium C-N stretch (aliphatic amine)
1320-1000 Strong C-O stretch (alcohol)

Assignments are based on typical infrared absorption frequencies for the functional groups
present in the molecule.

Table 4: Mass € El lonization)

mlz Relative Intensity (%) Assighment

119 2.9 [M]* (Molecular lon)

88 13.0 [M - CH20H]*

58 100.0 [CH2=N(CH3)2]* (Base Peak)
44 8.4 [CH2=CHOH]*

Fragmentation data obtained from public mass spectrometry databases.[1]

Experimental Protocols

Detailed methodologies for the acquisition of spectroscopic data are provided below. These
protocols are generalized and may require optimization based on the specific instrumentation
used.

NMR Spectroscopy

Objective: To obtain high-resolution *H and *3C NMR spectra for the structural elucidation of 3-
(Dimethylamino)-1,2-propanediol.

Methodology:
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Sample Preparation:

o

Accurately weigh 5-10 mg of 3-(Dimethylamino)-1,2-propanediol.

[¢]

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCIs).

[¢]

Add a small amount of tetramethylsilane (TMS) as an internal standard (& 0.00 ppm).

[e]

Transfer the solution to a clean, dry 5 mm NMR tube.

Instrument Setup:

o Place the NMR tube in the spectrometer's autosampler or manually insert it into the probe.
o Lock the spectrometer on the deuterium signal of the CDCIs solvent.

o Shim the magnetic field to achieve optimal homogeneity and resolution.

o Tune and match the probe for both *H and *3C frequencies.

'H NMR Acquisition:

o Acquire the spectrum using a standard single-pulse experiment.

o Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, an
acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

o Collect a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
13C NMR Acquisition:
o Acquire the spectrum using a proton-decoupled pulse program (e.g., zgpg30).

o Typical parameters include a 30° pulse angle, a spectral width of 200-220 ppm, an
acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

o Collect a larger number of scans (e.g., 1024 or more) due to the lower natural abundance
and sensitivity of the 13C nucleus.
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» Data Processing:

Apply a Fourier transform to the acquired Free Induction Decays (FIDs).

o

[¢]

Phase correct the resulting spectra.

Calibrate the chemical shift scale using the TMS signal (0.00 ppm) for *H and the residual
solvent peak of CDCIs (77.16 ppm) for 13C.

[¢]

[¢]

Integrate the peaks in the *H spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in 3-(Dimethylamino)-1,2-propanediol.
Methodology:
o Sample Preparation (Neat Liquid):

o Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.

o Place a single drop of neat 3-(Dimethylamino)-1,2-propanediol onto the surface of one

salt plate.
o Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film.
e Instrument Setup:
o Place the assembled salt plates into the sample holder of the FTIR spectrometer.

o Ensure the instrument is purged with dry air or nitrogen to minimize atmospheric water

and CO: interference.
o Data Acquisition:
o Collect a background spectrum of the empty sample compartment.

o Acquire the sample spectrum over the range of 4000-400 cm™1,
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o Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

» Data Processing:

o The instrument software will automatically ratio the sample spectrum against the
background spectrum to produce the final absorbance or transmittance spectrum.

o lIdentify and label the significant absorption peaks.

Mass Spectrometry (Electron lonization)

Objective: To determine the molecular weight and fragmentation pattern of 3-
(Dimethylamino)-1,2-propanediol.

Methodology:
o Sample Introduction (Direct Infusion or GC Inlet):

o For direct infusion, dissolve a small amount of the sample in a volatile solvent (e.qg.,
methanol or dichloromethane) and introduce it into the ion source via a heated probe.

o For GC-MS, prepare a dilute solution (e.g., 100 pg/mL) in a suitable solvent and inject it
into the gas chromatograph. The GC will separate the sample before it enters the mass
spectrometer.

e lonization:

o The sample molecules are bombarded with a beam of high-energy electrons (typically 70
eV) in the ion source.

e Mass Analysis:

o The resulting positively charged ions (molecular ion and fragment ions) are accelerated
into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

o The analyzer separates the ions based on their mass-to-charge ratio (m/z).

e Detection:
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o The separated ions are detected by an electron multiplier or similar detector.

o Data Acquisition and Processing:

o The instrument software records the abundance of each ion at a specific m/z value,
generating a mass spectrum.

o |dentify the molecular ion peak and the major fragment ions.

Workflow Visualization

The following diagram illustrates the logical workflow for the comprehensive spectroscopic
analysis of a chemical compound such as 3-(Dimethylamino)-1,2-propanediol.
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry.

Contact

Address: 3281 E Guasti Rd
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